Cas no 933065-63-5 (1H-Pyrazole-4-carbonitrile, 5-(2-furanyl)-1-phenyl-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-)

1H-Pyrazole-4-carbonitrile,  5-(2-furanyl)-1-phenyl-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]- structure
933065-63-5 structure
Product Name:1H-Pyrazole-4-carbonitrile, 5-(2-furanyl)-1-phenyl-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-
CAS No:933065-63-5
MF:C22H14N6OS
MW:410.45116186142
CID:999555
Update Time:2024-02-09

1H-Pyrazole-4-carbonitrile, 5-(2-furanyl)-1-phenyl-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carbonitrile, 5-(2-furanyl)-1-phenyl-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-
    • Inchi: 1S/C22H14N6OS/c23-14-17-19(21-25-26-22(30-21)24-15-8-3-1-4-9-15)27-28(16-10-5-2-6-11-16)20(17)18-12-7-13-29-18/h1-13H,(H,24,26)
    • InChI Key: MNZCYAAVDREBMG-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C(C2=CC=CO2)=C(C#N)C(C2=NN=C(NC3=CC=CC=C3)S2)=N1

Computed Properties

  • Exact Mass: 410.095
  • Monoisotopic Mass: 410.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 616
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121A^2

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • Melting Point: >300 °C(Solv: N,N-dimethylformamide (68-12-2); water (7732-18-5))
  • Boiling Point: 673.3±65.0 °C(Predicted)
  • pka: -0.76±0.10(Predicted)

1H-Pyrazole-4-carbonitrile, 5-(2-furanyl)-1-phenyl-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]- Related Literature

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